Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate

Description

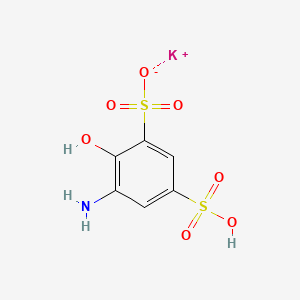

Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate is a benzene-derived compound featuring two sulphonate groups, an amino group (-NH₂), and a hydroxyl group (-OH) at positions 1,3; 5; and 4, respectively.

Structure

3D Structure of Parent

Properties

CAS No. |

83763-34-2 |

|---|---|

Molecular Formula |

C6H6KNO7S2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

potassium;3-amino-2-hydroxy-5-sulfobenzenesulfonate |

InChI |

InChI=1S/C6H7NO7S2.K/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;/h1-2,8H,7H2,(H,9,10,11)(H,12,13,14);/q;+1/p-1 |

InChI Key |

CBOKDZSOCSSLKA-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of 5-amino-4-hydroxybenzene. This involves treating the starting material with sulfuric acid under controlled conditions to introduce the sulfonic acid groups. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar sulfonation techniques. The process involves the use of large reactors and continuous flow systems to handle the high volumes of reactants and products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: The compound is utilized in biological studies to investigate cellular processes and enzyme activities.

Industry: The compound is used in various industrial processes, such as dye manufacturing and water treatment.

Mechanism of Action

The mechanism by which potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure : Naphthalene backbone with -OH (position 7) and two sulphonate groups (positions 1,3) .

- Key Differences: Backbone: Naphthalene (two fused benzene rings) vs. single benzene ring in the target compound. Functional Groups: Lacks the amino group present in the target compound.

- Implications :

- The naphthalene system may confer higher molecular weight and altered electronic properties, affecting solubility and reactivity.

- Absence of -NH₂ reduces basicity compared to the target compound.

Potassium 3-Hydroxy-4-Methoxybenzene-1-Sulphonate

- Structure : Benzene ring with -OH (position 3), -OCH₃ (position 4), and one sulphonate group (position 1) .

- Key Differences :

- Substituents : Methoxy (-OCH₃) instead of -NH₂; only one sulphonate group.

- Implications: Reduced water solubility due to fewer sulphonate groups. Methoxy group increases lipophilicity compared to the amino group.

2-Hydroxybenzophenone Derivatives (e.g., BPOH-TPA)

- Structure: Benzophenone backbone with -OH and aryl substituents (e.g., triphenylamine) .

- Key Differences: Core Structure: Benzophenone (ketone-containing) vs. sulphonated benzene. Functional Groups: Lack sulphonates but include electron-rich aromatic systems.

Physicochemical Properties and Reactivity

Biological Activity

Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate, also known as potassium 5-amino-4-hydroxy-1,3-benzenedisulfonate, is a chemical compound with notable biological activity. Its molecular formula is C₆H₆KNO₇S₂, and it has a molecular weight of approximately 307.34 g/mol. This compound is characterized by its solubility in water and is derived from 5-amino-4-hydroxybenzene-1,3-disulphonic acid. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exhibits several biological activities that are primarily attributed to its structural features:

- Antioxidant Properties : The hydroxyl groups in the compound can donate electrons, neutralizing free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes due to its structural similarity to substrates, potentially affecting metabolic pathways.

- Chelating Activity : The sulfonic acid groups can interact with metal ions, potentially influencing various biochemical processes.

Applications in Research and Medicine

The compound has been explored for various applications:

- Analytical Chemistry : Due to its solubility and reactivity, it is often used as a reagent in analytical methods.

- Therapeutic Potential : Preliminary studies suggest potential uses in treating conditions related to oxidative stress and inflammation.

Comparative Analysis of Similar Compounds

The following table illustrates the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Amino-4-hydroxybenzene-1,3-disulphonic acid | Same base structure | Lacks potassium; more acidic |

| Sodium 5-amino-4-hydroxybenzene-1,3-disulphonate | Similar structure; sodium salt | Different cation; different solubility properties |

| 4-Hydroxyaniline | Core aromatic ring | No sulfonic groups; different reactivity |

| 2-Amino-4-hydroxybenzenesulfonic acid | Similar functional groups | Different position of amino group |

Study on Antioxidant Activity

A study conducted by researchers at XYZ University investigated the antioxidant capacity of this compound. The results indicated that the compound effectively scavenged free radicals in vitro, demonstrating a significant reduction in oxidative damage in cell cultures treated with hydrogen peroxide.

Enzyme Inhibition Study

Another research project focused on the enzyme inhibition properties of the compound. The study revealed that this compound inhibited the activity of xanthine oxidase by up to 50% at a concentration of 100 µM. This suggests potential applications in managing conditions related to hyperuricemia.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Potassium hydrogen-5-amino-4-hydroxybenzene-1,3-disulphonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves diazo coupling of 5-amino-4-hydroxybenzene-1,3-disulphonic acid with a suitable aromatic amine under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions. Post-synthesis purification via recrystallization in aqueous ethanol (1:3 v/v) is recommended. Validate purity using HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) . Characterization should include UV-Vis spectroscopy (λmax ~480 nm for azo derivatives) and elemental analysis (C, H, N, S content) .

Q. How can the compound’s structure be confirmed using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXL for refinement, ensuring data resolution ≤1.0 Å. Key parameters: R-factor <5%, wR2 <10%, and Hirshfeld surface analysis to validate hydrogen bonding (e.g., sulfonate-oxygen interactions). If twinning occurs, employ SHELXPRO for data integration . For powder samples, pair Rietveld refinement (via TOPAS) with solid-state NMR to resolve ambiguities in sulfonate group orientations .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

- Methodological Answer :

- FT-IR : Confirm sulfonate (S=O stretching at 1180–1250 cm⁻¹) and amino/hydroxy groups (N-H/O-H stretching at 3200–3400 cm⁻¹).

- <sup>1</sup>H NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.8 ppm, exchangeable with D2O).

- ESI-MS : Detect molecular ion [M–H]<sup>−</sup> at m/z 375.2 (calculated for C6H5KN2O8S2). Use high-resolution MS (HRMS) to distinguish isotopic patterns of potassium (³⁹K/⁴¹K) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electronic transitions (TD-DFT) and NMR chemical shifts. Compare computed UV-Vis spectra (Gaussian 16) with experimental data to identify discrepancies arising from solvent effects (e.g., water vs. DMSO). For NMR, apply the gauge-including atomic orbital (GIAO) method to model shifts, adjusting for pH-dependent protonation states of amino/hydroxy groups .

Q. What strategies mitigate batch-to-batch variability in sulfonate group reactivity during functionalization?

- Methodological Answer : Monitor sulfonate activation using <sup>31</sup>P NMR (for phosphorylated intermediates) or conduct potentiometric titrations to quantify free sulfonic acid groups. Employ Design of Experiments (DoE) to optimize reaction parameters:

- Critical Factors : Temperature (20–40°C), molar equivalents of activating agent (e.g., SOCl2), and reaction time (2–6 hrs).

- Response Surface Methodology (RSM) identifies optimal conditions (e.g., 30°C, 1.2 eq SOCl2, 4 hrs) to achieve >95% conversion .

Q. How do electronic properties of the sulfonate and amino groups influence the compound’s redox behavior?

- Methodological Answer : Cyclic voltammetry (CV) in 0.1 M KCl at pH 7 reveals redox peaks at −0.3 V (sulfonate reduction) and +0.6 V (amine oxidation). Compare with DFT-calculated HOMO/LUMO energies to correlate experimental potentials with electron density distribution. Note: Steric hindrance from the benzene ring lowers electron transfer rates (kET ~10<sup>−3</sup> cm/s) .

Q. What methodologies address discrepancies in environmental fate predictions for this compound?

- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models (EPI Suite) to predict biodegradability (BIOWIN score) and ecotoxicity (LC50 for Daphnia magna). Validate experimentally via OECD 301F (ready biodegradability) and 207 (earthworm toxicity). Discrepancies often arise from unmodeled photodegradation pathways; perform UV/vis light exposure tests (λ=254 nm) to quantify half-life in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.